4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide
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Overview
Description
4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide is a chemical compound with the molecular formula C5H7Br2N2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide typically involves the bromination of 5-methyl-1H-imidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One such approach is the use of electrochemical bromination, where bromine is generated in situ from hydrobromic acid (HBr) in a flow reactor. This method minimizes the use of hazardous reagents and reduces waste production .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-5-methyl-1H-imidazole, while oxidation with potassium permanganate produces 4-(bromomethyl)-5-methyl-1H-imidazole-2-carboxylic acid.
Scientific Research Applications
4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various imidazole derivatives, which are important in pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs targeting specific enzymes or receptors, such as kinase inhibitors or G-protein coupled receptor modulators.
Materials Science: It is employed in the preparation of functional materials, including polymers and coordination complexes with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide involves its interaction with nucleophiles or electrophiles, depending on the reaction context. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent modification or non-covalent binding.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a pyridine ring instead of an imidazole ring.
4-(Chloromethyl)-5-methyl-1H-imidazole hydrobromide: Similar but with a chloromethyl group instead of a bromomethyl group.
5-Methyl-1H-imidazole-4-carboxaldehyde: Similar but with a formyl group instead of a bromomethyl group.
Uniqueness
4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide is unique due to its specific reactivity profile, which allows for selective modifications at the bromomethyl position
Properties
IUPAC Name |
4-(bromomethyl)-5-methyl-1H-imidazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXZVNKDTSUCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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